molecular formula C17H26N2O3 B5327795 3-[(dimethylamino)methyl]-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinol

3-[(dimethylamino)methyl]-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinol

Cat. No. B5327795
M. Wt: 306.4 g/mol
InChI Key: CMHVQFHPNDJPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(dimethylamino)methyl]-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DMPP and is synthesized through a complex chemical process. The purpose of

Mechanism of Action

The mechanism of action of DMPP is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. It has been shown to interact with certain receptors in the body, including the sigma-1 receptor, which is involved in the regulation of pain, inflammation, and cell survival. DMPP has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DMPP has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DMPP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DMPP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DMPP in lab experiments is its selectivity for certain receptors in the body. This makes it useful for studying specific signaling pathways and disease processes. However, the complex synthesis method and high cost of DMPP may limit its use in certain experiments.

Future Directions

There are several future directions for research on DMPP. One area of interest is its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DMPP and its interactions with various receptors in the body. Finally, the development of new synthesis methods for DMPP may make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of DMPP involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 3-(2-methoxyphenyl)propanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(dimethylamino)methylpyrrolidine to form DMPP. The final product is purified through column chromatography and characterized using various analytical techniques.

Scientific Research Applications

DMPP has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. DMPP has also been studied for its potential use as a diagnostic tool in imaging studies. It has been shown to selectively bind to certain receptors in the body, making it useful for detecting specific diseases.

properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-3-(2-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-18(2)12-17(21)10-11-19(13-17)16(20)9-8-14-6-4-5-7-15(14)22-3/h4-7,21H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHVQFHPNDJPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCN(C1)C(=O)CCC2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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